

# Proteomic and Transcriptomic Responses to Branaplam: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Branaplam (LMI070) is a small molecule splicing modulator that has been investigated as a potential therapeutic for both Spinal Muscular Atrophy (SMA) and Huntington's Disease (HD). [1][2] Initially developed for SMA to increase the production of the full-length Survival Motor Neuron (SMN) protein, its mechanism of action was later found to also reduce the levels of mutant huntingtin (mHTT) protein, the cause of HD.[3] This guide provides a comparative analysis of the cellular response to Branaplam, with a focus on proteomic and transcriptomic data, and compares its performance with other relevant compounds. It is important to note that the clinical development of Branaplam for both SMA and HD has been discontinued due to safety concerns, including peripheral neuropathy.[4][5]

### **Mechanism of Action**

Branaplam functions by modulating the pre-mRNA splicing process. In the context of Huntington's Disease, it promotes the inclusion of a cryptic "pseudoexon" into the huntingtin (HTT) mRNA transcript.[3] This insertion introduces a premature stop codon, leading to the degradation of the mRNA through nonsense-mediated decay (NMD) and a subsequent reduction in the levels of the mHTT protein.[3]





Click to download full resolution via product page

Caption: Mechanism of Branaplam in reducing mutant huntingtin protein.



### **Comparative Data**

While comprehensive, quantitative proteomic data from head-to-head comparisons of Branaplam with other splicing modulators is limited in the public domain, transcriptomic studies and qualitative proteomic analyses offer valuable insights.

### Transcriptomic Comparison: Branaplam vs. Risdiplam

A study by Ottesen et al. compared the transcriptome-wide effects of Branaplam and Risdiplam, another splicing modulator approved for SMA, in patient-derived fibroblasts. The following table summarizes the quantitative PCR (qPCR) validation of the expression of representative genes that were dysregulated by high concentrations of each compound.[4]

| Gene                               | Branaplam (40 nM)<br>- Fold Change                   | Risdiplam (1 µM) -<br>Fold Change | Primary Function                                            |
|------------------------------------|------------------------------------------------------|-----------------------------------|-------------------------------------------------------------|
| Upregulated by<br>Risdiplam Only   |                                                      |                                   |                                                             |
| GGNBP2                             | Not significantly affected                           | ~4.3-fold increase                | GGN Bipolar Protein 2                                       |
| SRSF3                              | ~1.5-fold increase<br>(statistically<br>significant) | ~6.3-fold increase                | Serine and Arginine<br>Rich Splicing Factor 3               |
| Downregulated by<br>Risdiplam Only |                                                      |                                   |                                                             |
| SORT1                              | Slight reduction                                     | Significant<br>downregulation     | Sortilin 1                                                  |
| Downregulated by<br>Both           |                                                      |                                   |                                                             |
| PDXDC1                             | Significant<br>downregulation                        | Significant<br>downregulation     | Pyridoxal-Dependent<br>Decarboxylase<br>Domain Containing 1 |
| EGR1                               | Significant<br>downregulation                        | Significant<br>downregulation     | Early Growth<br>Response 1                                  |



Data sourced from Ottesen et al. (2023).[4]

This transcriptomic data suggests that while both compounds can have off-target effects, the extent and profile of these effects can differ. The study noted that Risdiplam has a higher selectivity for its intended target (SMN2 exon 7) compared to Branaplam.[6]

## Proteomic and Transcriptomic Comparison: Branaplam vs. Other HTT Lowering Compounds

A study by Rancho BioSciences investigated the effects of Branaplam, another splicing modulator (SMSM1), and a non-RNA HTT lowering compound (Deoxygedunin) on the proteome and transcriptome of HD stem cell-derived cortical neurons.

| Compound Effect on Proteome/Transcriptome      |                                                                                                                                                           | Key Findings                                                                                                                                                       |
|------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Branaplam                                      | Similar number of regulated features (proteins and genes) as SMSM1. The number of regulations increased with higher concentrations and later time points. | Down-regulated the protein expression of HTT and PMS1. Showed a high consistency between transcriptomic and proteomic changes for the top 30 down-regulated genes. |
| SMSM1                                          | Very similar number of regulated features as Branaplam.                                                                                                   | Down-regulated the protein expression of HTT and PMS1.                                                                                                             |
| Did not reduce the protein expression of PMS1. |                                                                                                                                                           | Acts through a different, non-<br>splicing modulation<br>mechanism.                                                                                                |

Information sourced from Rancho BioSciences.[7]

This study highlights that different splicing modulators can have very similar overall impacts on the proteome and transcriptome, suggesting a class effect, while compounds with different mechanisms of action will have distinct molecular signatures.



### **Experimental Protocols**

## Proteomic Analysis of Cellular Response to Splicing Modulators (Representative Protocol)

This protocol is a representative example based on common methodologies in proteomics for analyzing cellular responses to drug treatment.

- Cell Culture and Treatment:
  - Human patient-derived fibroblasts or iPSC-derived neurons are cultured under standard conditions.
  - Cells are treated with Branaplam, a comparator compound (e.g., Risdiplam), or a vehicle control (e.g., DMSO) at various concentrations (e.g., 10 nM, 100 nM, 1 μM) for a specified time (e.g., 24, 48, or 72 hours).
- Protein Extraction and Digestion:
  - Cells are harvested and lysed in a buffer containing detergents and protease inhibitors.
  - Protein concentration is determined using a standard assay (e.g., BCA assay).
  - Proteins are reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
- · Peptide Labeling and Mass Spectrometry:
  - Peptides from different treatment conditions are labeled with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.
  - Labeled peptides are combined and fractionated using high-pH reversed-phase liquid chromatography.
  - Fractions are analyzed by nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
- Data Analysis:



- Raw mass spectrometry data is processed using software such as Proteome Discoverer or MaxQuant.
- Peptides and proteins are identified by searching against a human protein database.
- The relative abundance of proteins across different conditions is quantified based on the reporter ion intensities from the isobaric tags.
- Statistical analysis is performed to identify proteins that are significantly differentially expressed between treatment groups.
- Bioinformatic analysis (e.g., pathway analysis, gene ontology) is used to interpret the biological significance of the proteomic changes.





Click to download full resolution via product page

Caption: General workflow for proteomic analysis of drug response.



### Transcriptomic Analysis Protocol (from Ottesen et al., 2023)

- Cell Treatment: GM03813 fibroblasts were treated with Risdiplam or Branaplam at various concentrations for 24 hours.[4]
- RNA Isolation: Total RNA was isolated from the cells.[4]
- RNA-Seq: RNA sequencing was performed to analyze the transcriptome-wide effects.[4]
- qPCR Validation: The expression of selected genes was validated using quantitative realtime PCR (qPCR).[4]

#### Conclusion

The analysis of the cellular response to Branaplam reveals its potent ability to modulate splicing and reduce the levels of the disease-causing mHTT protein. However, transcriptomic comparisons with Risdiplam suggest that Branaplam may have a less favorable selectivity profile, with a broader range of off-target effects. Qualitative proteomic data indicates that its effects are similar to other splicing modulators with a comparable mechanism of action. The discontinuation of Branaplam's clinical development due to safety concerns underscores the importance of thorough proteomic and transcriptomic profiling in early drug development to identify potential liabilities. While Branaplam itself will not be moving forward, the insights gained from its study provide a valuable reference for the development of future splicing modulator therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Proteomic analysis of polyribosomes identifies splicing factors as potential regulators of translation during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Proteomics Meets Cellular Signaling: Exploring PTMs by Mass Spectrometry | Cell Signaling Technology [cellsignal.com]
- 3. A spoonful of branaplam helps the huntingtin go down HDBuzz [en.hdbuzz.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Proteomic and Transcriptomic Responses to Branaplam: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606337#proteomic-analysis-of-cellular-response-to-branaplam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com